REACTION_CXSMILES
|
[F:1][C:2]1[CH:9]=[CH:8][C:7]([CH:10]=O)=[CH:6][C:3]=1[C:4]#[N:5].[NH2:12]OS(O)(=O)=O>O>[F:1][C:2]1[CH:9]=[CH:8][C:7]([C:10]#[N:12])=[CH:6][C:3]=1[C:4]#[N:5]
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Name
|
|
Quantity
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5.1 g
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Type
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reactant
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Smiles
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FC1=C(C#N)C=C(C=C1)C=O
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Name
|
|
Quantity
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4.6 g
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Type
|
reactant
|
Smiles
|
NOS(=O)(=O)O
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Name
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Quantity
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75 mL
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Type
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solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
|
Setpoint
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50 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The mixture was filtered
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Type
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WASH
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Details
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the solid material was washed with water
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Type
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CUSTOM
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Details
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dried in vacuo for 18 h
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Duration
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18 h
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Name
|
|
Type
|
product
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Smiles
|
FC1=C(C=C(C#N)C=C1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 86.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |